Cas no 60608-94-8 (2-Propenoic acid,2-methyl-, 2-methylbutyl ester)

2-Propenoic acid,2-methyl-, 2-methylbutyl ester 化学的及び物理的性質
名前と識別子
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- 2-Propenoic acid,2-methyl-, 2-methylbutyl ester
- 2-Methyl butyl Methacrylate
- 2-methylbutyl 2-methylprop-2-enoate
- EINECS 262-324-0
- methacrylic acid-(2-methyl-butyl ester)
- Methacrylsaeure-(2-methyl-butylester)
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計算された属性
- せいみつぶんしりょう: 156.11500
じっけんとくせい
- PSA: 26.30000
- LogP: 2.15180
2-Propenoic acid,2-methyl-, 2-methylbutyl ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB123262-10 g |
2-Methyl butyl methacrylate; . |
60608-94-8 | 10g |
€154.00 | 2022-09-01 |
2-Propenoic acid,2-methyl-, 2-methylbutyl ester 関連文献
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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2. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Jie Yang,Yuxiang Mo,K. C. Lau,Y. Song,X. M. Qian,C. Y. Ng Phys. Chem. Chem. Phys., 2005,7, 1518-1526
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
2-Propenoic acid,2-methyl-, 2-methylbutyl esterに関する追加情報
Introduction to 2-Propenoic acid,2-methyl-, 2-methylbutyl ester (CAS No: 60608-94-8)
2-Propenoic acid,2-methyl-, 2-methylbutyl ester, chemically known as methyl 3-methylcrotonate, is a significant compound in the realm of organic chemistry and pharmaceutical research. With a CAS number of 60608-94-8, this ester derivative has garnered attention due to its versatile applications and structural properties. The compound belongs to the class of β-keto esters, which are widely recognized for their role in synthetic chemistry and bioactive molecule synthesis.
The molecular structure of methyl 3-methylcrotonate consists of a propenoic acid backbone substituted with a methyl group at the second carbon and an esterified 2-methylbutyl group at the carboxyl end. This unique configuration imparts distinct reactivity and functionality, making it a valuable intermediate in various chemical transformations. The compound’s solubility profile and stability under different conditions further enhance its utility in both laboratory-scale synthesis and industrial processes.
In recent years, methyl 3-methylcrotonate has been extensively studied for its potential applications in pharmaceuticals. One of the most compelling areas of research involves its role as a precursor in the synthesis of bioactive molecules. For instance, derivatives of this compound have been explored as intermediates in the production of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The ability to modify the ester group and the β-keto moiety allows for the creation of structurally diverse compounds with tailored biological activities.
Moreover, the compound has shown promise in materials science, particularly in the development of polymer additives and specialty chemicals. Its reactivity with other organic molecules makes it a suitable candidate for cross-coupling reactions, which are fundamental in constructing complex molecular architectures. Researchers have also investigated its use in catalytic processes, where it serves as a ligand or co-reactant to enhance reaction efficiency.
The pharmacological significance of methyl 3-methylcrotonate extends beyond its role as a synthetic intermediate. Studies have suggested that certain derivatives exhibit inhibitory effects on specific enzymatic pathways, which could be leveraged for developing novel therapeutic strategies. For example, modifications to the ester group can alter the compound’s binding affinity to target proteins, potentially leading to improved drug efficacy and reduced side effects.
Recent advancements in computational chemistry have further illuminated the potential of methyl 3-methylcrotonate. Molecular modeling studies have predicted new synthetic pathways and highlighted its utility in designing molecules with enhanced pharmacokinetic properties. These computational insights are complemented by experimental validations, reinforcing the compound’s importance in drug discovery initiatives.
The industrial production of methyl 3-methylcrotonate is another area of interest. Efficient synthetic routes have been developed to ensure high yields and purity levels, making it commercially viable for large-scale applications. Process optimization techniques have been employed to minimize waste generation and energy consumption, aligning with sustainable chemistry principles.
In conclusion, 2-Propenoic acid,2-methyl-, 2-methylbutyl ester (CAS No: 60608-94-8) is a multifaceted compound with broad applications across organic synthesis, pharmaceutical research, and materials science. Its unique structural features and reactivity make it an indispensable tool for chemists and researchers striving to develop innovative solutions in their respective fields.
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